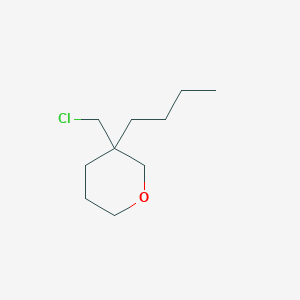
3-Butyl-3-(chloromethyl)tetrahydro-2h-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-3-(chloromethyl)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. It is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a butyl group and a chloromethyl group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-(chloromethyl)tetrahydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of 3-buten-1-ol with hydrogen chloride in the presence of a catalyst to form 3-chloromethyl-3-buten-1-ol. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrahydropyran derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-3-(chloromethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-Butyl-3-(chloromethyl)tetrahydro-2H-pyran has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.
Material Science: Utilized in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-Butyl-3-(chloromethyl)tetrahydro-2H-pyran involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the butyl and chloromethyl groups.
3-Butyl-3-(hydroxymethyl)tetrahydro-2H-pyran: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
3-Butyl-3-(methyl)tetrahydro-2H-pyran: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
The chloromethyl group, in particular, allows for a wide range of substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H19ClO |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
3-butyl-3-(chloromethyl)oxane |
InChI |
InChI=1S/C10H19ClO/c1-2-3-5-10(8-11)6-4-7-12-9-10/h2-9H2,1H3 |
InChI Key |
NJMIEKZVOLCHIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCOC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


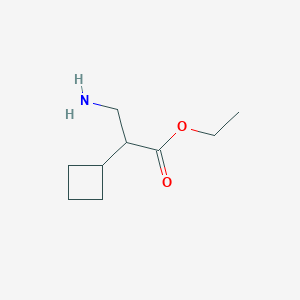
![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
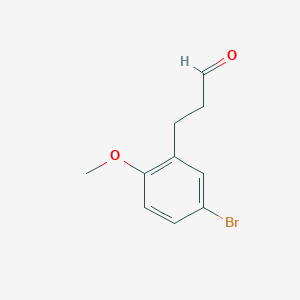
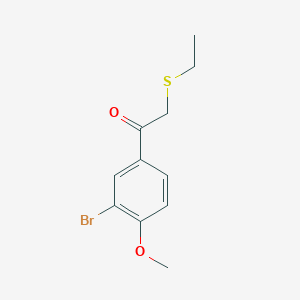

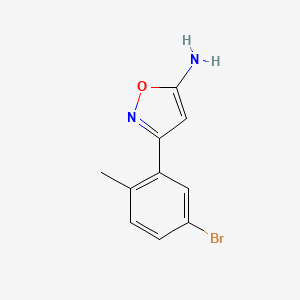
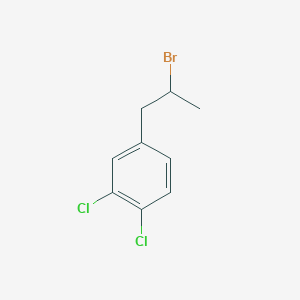
![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)
![2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)
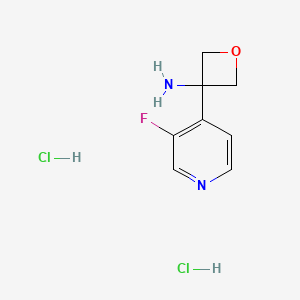
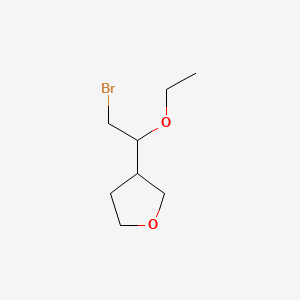
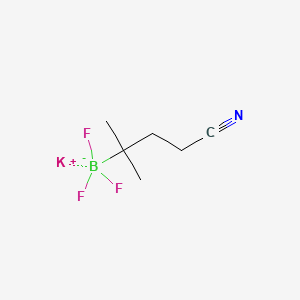
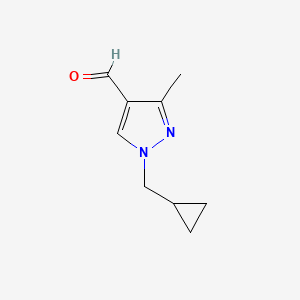
![tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13550164.png)
